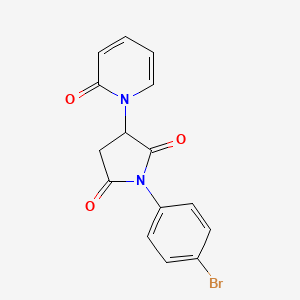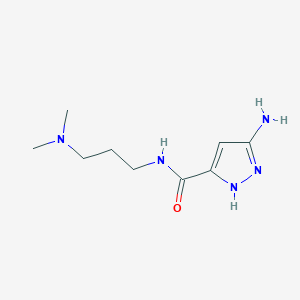
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes both amino and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Aplicaciones Científicas De Investigación
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact mechanism depends on the specific application and the target molecule involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the pyrazole ring, making it less complex and potentially less versatile in its applications.
3,3′-Diamino-N-methyldipropylamine: This compound also contains amino and dimethylamino groups but differs in its overall structure and properties.
Uniqueness
3-Amino-N-(3-(dimethylamino)propyl)-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of both amino and carboxamide groups, along with the pyrazole ring, allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-amino-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H17N5O/c1-14(2)5-3-4-11-9(15)7-6-8(10)13-12-7/h6H,3-5H2,1-2H3,(H,11,15)(H3,10,12,13) |
Clave InChI |
AVYMVWHDPHAAAA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC(=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



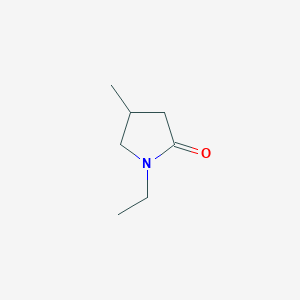
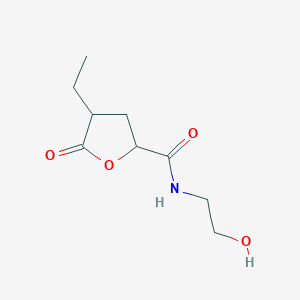

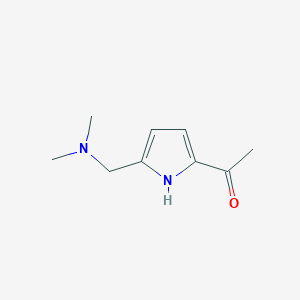
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
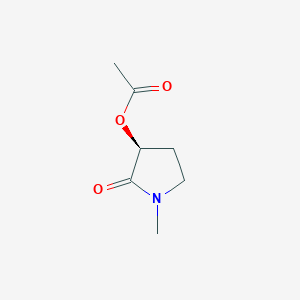

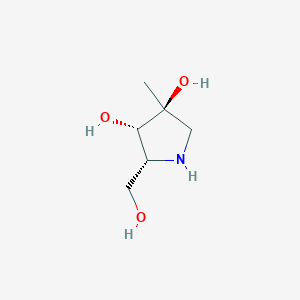

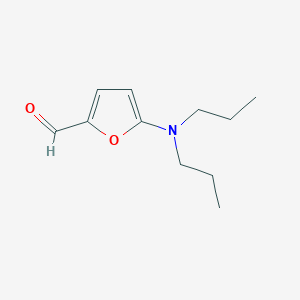

![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
